molecular formula C14H18N2O3 B2780518 Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate CAS No. 2411224-35-4

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate

货号 B2780518
CAS 编号: 2411224-35-4
分子量: 262.309
InChI 键: RZZGAGXFSITFLJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate, also known as MTIC, is a chemical compound with potential applications in scientific research. MTIC is a tetrahydroindolizine derivative that has been synthesized using various methods.

作用机制

The mechanism of action of Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate is not fully understood. However, studies have shown that Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate inhibits the activity of the enzyme topoisomerase I, which is involved in DNA replication and transcription. Inhibition of topoisomerase I leads to DNA damage and cell death. Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has also been shown to induce cell cycle arrest in the G2/M phase, which is a crucial step in cell division.
Biochemical and Physiological Effects
Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate inhibits the expression of various genes involved in cell proliferation, angiogenesis, and metastasis. Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has also been shown to induce oxidative stress, which is a state of imbalance between the production of reactive oxygen species and the ability of cells to detoxify them. This leads to DNA damage and cell death.

实验室实验的优点和局限性

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for cancer treatment. Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate is also relatively easy to synthesize and has good purity and yield. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action of Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate.

未来方向

There are several future directions for research on Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to explore the use of Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, research can be conducted to optimize the synthesis method of Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate to improve its purity and yield.
Conclusion
In conclusion, Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate is a tetrahydroindolizine derivative that has potential applications in scientific research. The synthesis method of Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has been reported to yield the compound with good purity and yield. Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has been shown to exhibit antitumor activity, inhibit angiogenesis, induce apoptosis, and inhibit the activity of topoisomerase I. Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has several advantages and limitations for lab experiments, and there are several future directions for research on Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate.

合成方法

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has been synthesized using various methods, including the condensation of 3-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid with N-[(prop-2-enoyl)amino]methanol in the presence of a coupling agent. Another method involves the reaction of 3-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid with N-[(prop-2-enoyl)amino]methanol and triethylamine in the presence of a coupling agent. These methods have been reported to yield Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate with good purity and yield.

科学研究应用

Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has been widely used in scientific research as a potential therapeutic agent. Studies have shown that Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and induce apoptosis, which is programmed cell death. These properties make Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate a promising candidate for cancer therapy.

属性

IUPAC Name

methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-13(17)15-9-10-8-11(14(18)19-2)12-6-4-5-7-16(10)12/h3,8H,1,4-7,9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZGAGXFSITFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2C(=C1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(prop-2-enamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。